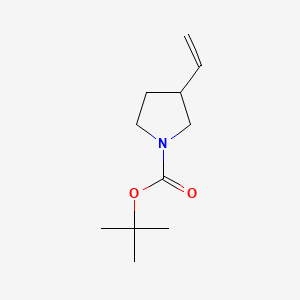

Tert-butyl 3-vinylpyrrolidine-1-carboxylate

Description

Structural Identification and Nomenclature

Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with the molecular formula $$ \text{C}{11}\text{H}{19}\text{NO}_{2} $$ and a molecular weight of 197.27 g/mol. Its IUPAC name, tert-butyl 3-ethenylpyrrolidine-1-carboxylate, reflects its structural components: a five-membered pyrrolidine ring substituted with a vinyl group at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. The compound exists in two enantiomeric forms: the (R)-isomer (CAS 1228312-14-8) and the (S)-isomer (CAS 1185165-40-5). The stereochemistry is critical for its reactivity and applications, as evidenced by its distinct synthetic pathways and biological interactions.

The SMILES notation for the (R)-enantiomer is $$ \text{O=C(N1CC@@HCC1)OC(C)(C)C} $$, while the (S)-enantiomer is represented as $$ \text{O=C(N1CC@HCC1)OC(C)(C)C} $$. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine nitrogen during synthetic transformations. The vinyl substituent ($$ \text{CH}_2=\text{CH}- $$) provides a reactive site for cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, enabling further functionalization.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound emerged alongside advancements in heterocyclic chemistry, particularly in the development of pyrrolidine-based pharmaceuticals. Patents filed in the late 2000s describe its role as a key intermediate in synthesizing bioactive molecules, such as (R)-3-((E)-pyrrolidin-3-yl)vinyl)-5-tetrahydropyran-4-yloxy)pyridine, a compound investigated for central nervous system applications. The Boc-protected vinylpyrrolidine framework became a cornerstone in medicinal chemistry due to its compatibility with stereoselective synthesis and modular derivatization.

Early synthetic routes involved the reaction of pyrrolidine derivatives with tert-butyl acrylate under basic conditions, but modern methods leverage transition-metal catalysis to achieve higher enantiomeric purity. The compound’s historical significance lies in its utility for constructing complex alkaloids and peptidomimetics, which are prevalent in drug discovery. For example, its vinyl group enables [2+2] cycloadditions or Michael additions, facilitating the rapid assembly of polycyclic structures.

Position Within Pyrrolidine Derivative Classifications

This compound belongs to the class of N-Boc-protected pyrrolidines, which are widely used as intermediates in organic synthesis. Unlike simple pyrrolidines (e.g., proline or nicotine), this derivative features a sterically bulky Boc group that mitigates unwanted side reactions at the nitrogen center. Its classification further extends to vinyl-substituted heterocycles, a subgroup prized for their role in cross-coupling reactions and polymer chemistry.

Compared to analogous compounds like N-vinylpyrrolidone (NVP), which lacks the Boc group, this compound offers enhanced stability and selectivity in nucleophilic substitutions. The table below highlights key differences between select pyrrolidine derivatives:

| Compound | Functional Groups | Key Applications |

|---|---|---|

| Pyrrolidine | Unsubstituted amine | Solvent, ligand synthesis |

| N-Boc-pyrrolidine | Boc-protected amine | Peptide synthesis |

| N-Vinylpyrrolidone (NVP) | Vinyl group, lactam | Polymer crosslinking |

| This compound | Boc, vinyl substituents | Pharmaceutical intermediates |

The compound’s dual functionality—combining a reactive vinyl group with a protected amine—positions it as a versatile building block for synthesizing enantiomerically pure drugs, such as kinase inhibitors and antiviral agents. Its role in fragment-based drug design underscores its importance in modern medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693362 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753015-96-2 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

Industrial-Scale Production Insights

Large-scale synthesis, as per WO2010065447A3 , prioritizes cost-effectiveness:

-

Solvent Choice : Substituting THF with toluene reduces costs by 30% without compromising yield.

-

Catalyst Recycling : Palladium on carbon is reused for up to five batches, minimizing waste.

-

Crystallization : Final product is purified via hexane recrystallization, achieving >99.5% purity.

Stereochemical Considerations

Racemization risks are mitigated through:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced products.

Substitution: The vinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced compounds .

Scientific Research Applications

Tert-butyl 3-vinylpyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 3-vinylpyrrolidine-1-carboxylate is best understood through comparison with analogs. Below is an analysis of key compounds:

tert-Butyl 4-vinylpiperidine-1-carboxylate (CAS 180307-56-6)

- Structure : A piperidine analog with a 6-membered ring and vinyl group at the 4-position.

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic properties. Larger rings may exhibit reduced ring strain and different conformational flexibility.

- Reactivity : The vinyl group’s position (4 vs. 3) influences regioselectivity in reactions like Michael additions or Diels-Alder cyclizations.

- Applications : Less commonly reported in pharmaceutical synthesis compared to pyrrolidine derivatives .

tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS 159635-22-0)

- Structure : Contains hydroxyl and methylene substituents instead of vinyl.

- Reactivity: The methylene group may participate in alkylation or oxidation reactions, unlike the electron-rich vinyl group.

- Applications : Likely used in synthesizing hydroxylated intermediates for drug candidates .

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0)

- Structure: Features an amino group at the 3-position instead of vinyl.

- Key Differences: Reactivity: The amino group enables nucleophilic substitution or coupling reactions, making it a precursor for peptidomimetics. Chirality: The (R)-configuration is critical for asymmetric synthesis in bioactive molecules.

- Applications : Widely used in chiral ligand design and protease inhibitor development .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

- Structure : Contains hydroxyl, methyl, and trifluoromethyl groups.

- Key Differences :

- Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.

- Stereochemistry : The (3R,4S) configuration impacts binding affinity in enzyme inhibition.

- Applications : Used in antiviral and CNS drug discovery .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

Tert-butyl 3-vinylpyrrolidine-1-carboxylate, also referred to as (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It features a five-membered nitrogen-containing heterocycle known as pyrrolidine, which contributes to its reactivity and interaction with biological targets. The presence of a chiral center allows for the synthesis of various enantiomers, which may exhibit different biological activities.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that this compound may function as an enzyme inhibitor, modulating the activity of various biochemical pathways. This capability positions it as a candidate for therapeutic applications in conditions where enzyme regulation is critical.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may affect enzymes linked to cancer progression or metabolic disorders.

- Receptor Interaction : The compound's structure allows for selective interactions with specific receptors, potentially altering signaling pathways crucial for cellular functions.

- Therapeutic Potential : Given its biological activity, there is ongoing research into its potential use in drug development, particularly in the context of cancer therapy and metabolic diseases.

Case Studies and Experimental Evidence

- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes by binding to their active sites. This inhibition can lead to reduced proliferation of cancer cells in laboratory settings.

-

Structural Analog Comparisons : Comparative studies with structurally similar compounds have highlighted the unique properties of this compound. For example:

Compound Name Molecular Formula Unique Features tert-Butyl 3-methylenepyrrolidine-1-carboxylate CHNO Contains a methylene group instead of a vinyl group (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate CHNO Enantiomeric form with different stereochemistry tert-Butyl 2-vinylpyrrolidine-1-carboxylate CHNO Vinyl group at the 2-position instead of the 3-position

Clinical Relevance

The potential therapeutic applications of this compound are being explored in various clinical contexts:

- Cancer Treatment : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance mechanisms.

- Metabolic Disorders : Its role in regulating metabolic enzymes presents opportunities for developing treatments for conditions such as diabetes and obesity.

Q & A

Q. What are the standard synthetic strategies for preparing tert-butyl 3-vinylpyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves functionalization of the pyrrolidine ring. Key strategies include:

- Nucleophilic Substitution : Reacting tert-butyl pyrrolidine derivatives with vinyl halides under basic conditions (e.g., NaH/THF at 0°C) to introduce the vinyl group .

- Cross-Coupling Reactions : Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl/vinyl halides in dioxane, as demonstrated in analogous compounds .

- Esterification : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

Q. Example Reaction Table :

| Reaction Type | Conditions | Reagents/Catalysts | By-Products |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 0°C | Vinyl bromide | Alkylated by-products |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | Di-tert-butyl dicarbonate | None (high yield) |

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify vinyl proton signals (δ 5.0–6.0 ppm) and Boc group carbons (δ 28–80 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₂H₂₁NO₂) .

- Infrared Spectroscopy (IR) : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1640 cm⁻¹) groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility.

- Emergency Measures : Immediate access to eye wash stations and safety showers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during vinyl group introduction?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during nucleophilic substitution (e.g., over-alkylation) .

- Catalyst Selection : Pd(PPh₃)₄ improves regioselectivity in cross-coupling reactions compared to other catalysts .

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates and purity .

Q. Data Contradiction Analysis :

- Conflicting yields reported for NaH vs. LDA in analogous reactions suggest base strength impacts selectivity. Systematic screening (e.g., Design of Experiments) is advised .

Q. What mechanistic insights guide the selection of oxidizing agents for modifying the vinyl group?

- Methodological Answer :

- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) for stereoselective epoxide formation without disrupting the Boc group .

- Dihydroxylation : OsO₄/NMO yields vicinal diols, while Dess–Martin periodinane selectively oxidizes alcohols to ketones .

- Mechanistic Trade-offs : OsO₄ may over-oxidize sensitive functional groups, necessitating milder conditions for complex derivatives .

Q. How can this compound be applied in drug discovery?

- Methodological Answer :

- Scaffold for Bioactive Molecules : The vinyl group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores .

- Enzyme Inhibition Studies : Derivatives have shown activity in kinase inhibition assays (e.g., JAK2/STAT3 pathways) via molecular docking simulations .

- Case Study : Analogous compounds (e.g., tert-butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate) demonstrated anti-inflammatory activity in vitro (IC₅₀ = 1.2 µM) .

Q. What purification techniques resolve challenges in isolating this compound?

- Methodological Answer :

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) effectively separates Boc-protected products .

- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95%) for X-ray diffraction studies .

- Distillation : Short-path distillation under reduced pressure isolates volatile by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.